Ranolazine-d5

Description

Introduction to Ranolazine-d5

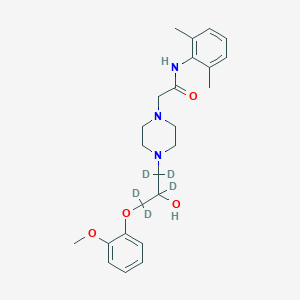

This compound is chemically designated as N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide caymanchem.comnih.gov. Its molecular formula is C₂₄H₂₈N₃O₄D₅, with a molecular weight of approximately 432.58 Da caymanchem.comaxios-research.comaxios-research.comcymitquimica.comweblivelink.com. The specific placement of five deuterium (B1214612) atoms (D₅) at the propyl chain of the molecule is crucial for its function as an internal standard, allowing for accurate quantification of unlabeled ranolazine (B828) in complex biological matrices or during drug development processes.

Synthetic Approaches

The synthesis of deuterated compounds like this compound typically involves either the use of deuterated starting materials or the direct introduction of deuterium through H-D exchange reactions google.comeurekaselect.comnih.gov. While specific, detailed synthetic routes for this compound are proprietary to manufacturers, the general preparation of ranolazine involves the condensation of N-(2,6-dimethylphenyl)chloroacetamide with piperazine, followed by reaction with 1-(2-methoxyphenoxy)-2,3-propylene oxide google.com. The introduction of deuterium at specific positions would necessitate the use of deuterated precursors or specialized deuteration reagents and conditions during these synthetic steps. The availability of this compound as a well-characterized reference standard implies that robust synthetic methodologies have been established caymanchem.comaxios-research.comaxios-research.comweblivelink.comclearsynth.comglpbio.com.

Spectroscopic Confirmation

The structural integrity and the successful incorporation of deuterium atoms in this compound are confirmed through a suite of spectroscopic techniques. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ²H NMR) and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) daicelpharmastandards.comejpmr.comresearchgate.netpharmaffiliates.com.

Mass Spectrometry (MS): MS is fundamental for confirming the molecular weight and elemental composition. The exact mass of this compound is calculated to be approximately 432.27849 Da nih.gov. The presence of deuterium atoms shifts the mass spectrum compared to unlabeled ranolazine (molecular weight ~427.55 Da) axios-research.comnih.gov, providing direct evidence of deuteration.

NMR Spectroscopy: ¹H NMR spectroscopy would reveal the absence or significant reduction of signals corresponding to the hydrogen atoms at the deuterated positions, while ¹³C NMR would show characteristic shifts for deuterated carbons. ²H NMR spectroscopy is specifically used to confirm the presence and location of deuterium atoms, providing definitive structural confirmation of the labeled compound google.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i15D2,17D2,20D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-RIXVBNTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chromatographic Purity and Isotopic Enrichment Analysis

Role as a Reference Standard

This compound is widely utilized as a reference standard, particularly as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of ranolazine (B828) in various matrices caymanchem.com. Its isotopic labeling allows it to co-elute with unlabeled ranolazine during chromatographic separation, while its distinct mass-to-charge ratio in the mass spectrometer allows for its selective detection and quantification relative to the analyte. This ensures accurate correction for variations in sample preparation, injection volume, and ionization efficiency.

Analytical Methodologies

The assessment of both chromatographic purity and isotopic enrichment relies on sophisticated analytical instrumentation:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chromatographic purity of this compound. It separates the compound from any process-related impurities, degradation products, or residual starting materials. Methods typically employ reversed-phase columns (e.g., C18) with UV detection, as described for ranolazine researchgate.netresearchgate.netresearchgate.nethjhs.co.in.

Mass Spectrometry (MS): MS, particularly LC-MS or GC-MS, is indispensable for quantifying isotopic enrichment. This involves comparing the mass isotopomer distribution (MID) of the deuterated standard against theoretical values and the unlabeled compound uni.lunih.gov. Techniques involve analyzing the mass spectra of the intact molecule or characteristic fragments to determine the percentage of molecules containing the specified number of deuterium (B1214612) atoms.

Key Analytical Findings

Manufacturers and suppliers of this compound provide Certificates of Analysis (CoA) detailing its quality attributes, including purity and isotopic enrichment.

Chromatographic Purity

While specific HPLC chromatograms for this compound are not detailed in the provided search snippets, its classification and sale as a reference standard imply a high degree of chromatographic purity. Suppliers typically guarantee purity levels that meet regulatory requirements for pharmaceutical reference standards. For instance, Cayman Chemical specifies that this compound is provided with a purity of "≥99% deuterated forms (d 1 -d 5 )" caymanchem.com. Other suppliers also emphasize that their reference standards are "meticulously characterized" and accompanied by comprehensive analytical data axios-research.com. This generally indicates that HPLC analysis confirms the absence of significant impurities.

Isotopic Enrichment

The isotopic enrichment of this compound is a critical parameter for its application as an internal standard. The "d5" designation signifies the presence of five deuterium atoms, as confirmed by its molecular formula and formal name which specifies the pentadeuterated propyl chain caymanchem.comnih.gov. Research findings indicate a high level of isotopic enrichment, with suppliers guaranteeing "≥99% deuterated forms (d 1 -d 5 )" caymanchem.com. This high enrichment ensures that the signal observed in mass spectrometry for the labeled compound is predominantly due to the intended deuterium incorporation, minimizing the contribution of naturally occurring isotopes or incompletely deuterated species.

Data Summary

The following table summarizes the key analytical data points for this compound, reflecting its quality as a reference standard.

| Parameter | Value / Description | Source(s) |

| Molecular Formula | C₂₄H₂₈N₃O₄D₅ | caymanchem.comaxios-research.comaxios-research.comcymitquimica.comweblivelink.com |

| Molecular Weight | 432.58 Da | caymanchem.comaxios-research.comaxios-research.comcymitquimica.comweblivelink.com |

| Deuterium Labeling | Pentadeuterated (D₅) at specific positions in the propyl chain | caymanchem.comnih.gov |

| Chromatographic Purity | ≥99% (as implied by reference standard status and supplier specifications) | caymanchem.comaxios-research.comdaicelpharmastandards.com |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) | caymanchem.com |

| Primary Analytical Use | Internal standard for GC- or LC-MS quantification of ranolazine | caymanchem.com |

| Characterization Methods | NMR (¹H, ¹³C, ²H), Mass Spectrometry (LC-MS, GC-MS) | google.comdaicelpharmastandards.comejpmr.comresearchgate.net |

Compound List:

this compound

Ranolazine

Advanced Bioanalytical Methodologies Utilizing Ranolazine D5

Method Validation in Accordance with Bioanalytical Research Guidelines

Assessment of Specificity and Selectivity

Specificity and selectivity are paramount in bioanalytical method development to ensure that the assay accurately measures the analyte of interest (ranolazine) in the presence of other components in the biological matrix, such as endogenous compounds, metabolites, and potential degradation products. Ranolazine-d5, as an isotopically labeled analog, exhibits very similar physicochemical properties to ranolazine (B828), including chromatographic retention behavior and ionization efficiency. This similarity allows it to co-elute with ranolazine during chromatographic separation and undergo similar ionization and fragmentation processes in the mass spectrometer researchgate.netnih.govnih.gov.

Methods employing this compound typically utilize LC-MS/MS, which offers high selectivity due to the specific detection of precursor-to-product ion transitions. For instance, a common approach involves monitoring the transition of m/z 428.20 to 279.50 for ranolazine and m/z 448.30 to 285.20 for this compound in positive ion mode researchgate.netnih.gov. The absence of interfering peaks at the retention time of ranolazine and this compound in blank biological matrices and spiked samples demonstrates the method's specificity medipol.edu.trresearchgate.net. Studies have confirmed that the developed LC-MS/MS methods exhibit excellent specificity, ensuring that only ranolazine and its deuterated counterpart are detected and quantified medipol.edu.trimpactfactor.orgresearchgate.net.

Determination of Limit of Detection (LoD) and Limit of Quantitation (LoQ)

The sensitivity of a bioanalytical method is defined by its Limit of Detection (LoD) and Limit of Quantitation (LoQ). The LoQ is the lowest concentration of the analyte in the biological matrix that can be reliably quantified with acceptable precision and accuracy. For methods utilizing this compound as an internal standard, the LoQ is typically established based on signal-to-noise ratios and the precision and accuracy of low-level quality control (QC) samples.

A well-validated LC-MS/MS method for ranolazine quantification in human plasma, employing an internal standard, has reported a Lower Limit of Quantitation (LLOQ) of 5 ng/mL researchgate.netnih.govnih.gov. This sensitivity is crucial for accurately measuring ranolazine concentrations in pharmacokinetic and bioequivalence studies, enabling the detection of low drug levels in biological samples researchgate.netnih.gov.

Evaluation of Linearity and Calibration Range

The linearity of a bioanalytical method describes the ability of the assay to obtain test results that are directly proportional to the concentration of the analyte in the sample over a specified range. A wide and reliable calibration range is essential for accurate quantification across different biological sample concentrations. Methods employing this compound are typically validated to demonstrate linear responses across a broad concentration spectrum.

Studies have demonstrated excellent linearity for ranolazine quantification using LC-MS/MS with an internal standard. For example, linear calibration curves with correlation coefficients (R²) typically exceeding 0.99 are achieved researchgate.netnih.govimpactfactor.orgnih.govresearchgate.net. One such method reported a correlation coefficient of 0.9937 over a concentration range of 5-2000 ng/mL for ranolazine in human plasma researchgate.netnih.gov. Another study achieved an R² value of 0.9998, highlighting the method's reliability impactfactor.org. These findings underscore the robustness of the analytical system when using this compound as an internal standard, ensuring accurate quantification from low to high concentrations.

Table 1: Linearity and Sensitivity Parameters for Ranolazine Quantification

| Parameter | Value | Reference |

| Calibration Range | 5-2000 ng/mL | researchgate.netnih.gov |

| Correlation Coefficient (R²) | 0.9937 | researchgate.netnih.gov |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | researchgate.netnih.govnih.gov |

| Linearity (R²) | 0.9998 | impactfactor.org |

| Linearity (R²) | 0.99982 | researchgate.net |

Mechanistic Studies on Deuterium Kinetic Isotope Effects in Ranolazine Biotransformation

Theoretical Framework of Kinetic Isotope Effects (KIE) in Enzyme-Mediated Reactions

The study of drug metabolism often involves understanding the intricate mechanisms by which enzymes transform xenobiotics. The Kinetic Isotope Effect (KIE) is a powerful tool in this regard, particularly when investigating reactions catalyzed by enzymes like Cytochrome P450 (CYP). KIE quantifies the change in reaction rate when an atom within a molecule is substituted by one of its isotopes. Specifically, the Deuterium (B1214612) Kinetic Isotope Effect (DKIE) examines the rate difference between a molecule containing hydrogen (protium, H) and its isotopically labeled counterpart containing deuterium (D).

The theoretical basis for KIE lies in the differences in vibrational frequencies and zero-point energies between C-H and C-D bonds. The C-D bond is inherently stronger and has a lower zero-point energy compared to the C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate when the C-D bond cleavage is the rate-determining step. A primary KIE, typically observed when the isotopic substitution directly influences the rate-limiting step of a reaction, is indicated by a ratio of rate constants (kH/kD) greater than 2.

In the context of drug metabolism, CYP enzymes frequently catalyze reactions involving the cleavage of C-H bonds, such as hydroxylation or dealkylation. When a drug molecule is deuterated at a site susceptible to metabolic oxidation, the substitution can significantly slow down the enzymatic process if the C-H bond cleavage is rate-limiting. This phenomenon, known as the deuterium kinetic isotope effect, can lead to increased metabolic stability, a longer drug half-life, and potentially altered pharmacokinetic profiles. Understanding these effects is crucial for elucidating metabolic pathways and for the rational design of drug candidates with improved therapeutic properties.

In Vitro Investigations of Ranolazine (B828) Metabolism Utilizing Ranolazine-d5

In vitro studies are fundamental for dissecting the metabolic pathways and enzymatic determinants of drug biotransformation. The use of isotopically labeled compounds, such as this compound, provides a critical advantage in these investigations by allowing researchers to trace the drug's metabolic fate with greater precision and to quantify the impact of isotopic substitution. These studies typically employ liver microsomes, hepatocytes, or recombinant enzyme systems to mimic the in vivo metabolic environment.

Identification of Cytochrome P450 (CYP) Isoforms Involved (CYP3A4, CYP2D6)

Ranolazine undergoes extensive hepatic metabolism, with Cytochrome P450 (CYP) enzymes playing a central role. In vitro studies utilizing human liver microsomes have established that CYP3A4 is the primary enzyme responsible for Ranolazine's biotransformation, with CYP2D6 contributing to a lesser extent. The significance of CYP2D6 is highlighted by observations that individuals with impaired CYP2D6 activity (poor metabolizers) exhibit higher systemic exposure to Ranolazine, suggesting a clinically relevant metabolic pathway.

Investigations employing this compound are crucial for precisely quantifying the contribution of these specific CYP isoforms. By incubating this compound with recombinant CYP enzymes (such as CYP3A4 and CYP2D6) or with liver microsomes in the presence of selective CYP inhibitors, researchers can determine the rate of metabolism mediated by each enzyme. The deuterium label allows for the accurate detection and quantification of this compound and its metabolites, differentiating them from endogenous compounds or other substrates. This approach helps to precisely map the metabolic clearance pathways and to understand potential drug-drug interactions mediated by these key CYP enzymes.

Comparative Metabolic Stability Studies of Ranolazine vs. This compound in Microsomal and Hepatocyte Systems

Comparative metabolic stability studies are designed to assess how the substitution of hydrogen with deuterium affects the rate at which a drug is metabolized by liver enzymes. In these studies, Ranolazine and this compound are incubated with liver microsomes or primary hepatocytes under controlled conditions. The disappearance of the parent drug over time is monitored using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

The objective is to determine the metabolic stability of both compounds by measuring parameters like half-life (t½) or intrinsic clearance (CLint). A deuterium kinetic isotope effect would be indicated if this compound exhibits a significantly longer half-life or lower intrinsic clearance compared to Ranolazine in these in vitro systems. This would suggest that the C-D bond cleavage is a rate-limiting step in the metabolism of Ranolazine. While the provided search results confirm Ranolazine's extensive metabolism and the use of in vitro systems like hepatocytes and microsomes for drug metabolism studies, specific quantitative comparative stability data for Ranolazine versus this compound were not detailed in the retrieved snippets. Such studies would typically generate data comparing the half-lives or intrinsic clearance values obtained for Ranolazine and this compound across different in vitro models.

Elucidation of Primary Metabolic Pathways and Metabolite Profiling using Deuterated Tracers

The extensive metabolism of Ranolazine results in a complex profile of over 40 metabolites identified in plasma and more than 100 in urine. These metabolites are formed through various pathways, including N-dealkylation, O-demethylation, O-dearylation, amide hydrolysis, and oxidative modifications. Deuterated tracers like this compound are invaluable for elucidating these primary metabolic pathways and for metabolite profiling.

By using this compound, researchers can trace the metabolic fate of the drug with high specificity. The deuterium atoms remain attached to the molecule until the specific bond involving the deuterium is broken during metabolism. This allows for the identification of metabolites derived from this compound, confirming the sites of metabolic attack. For instance, if a specific metabolic pathway involves the cleavage of a C-H bond at a deuterated position, the resulting metabolite will lack the deuterium label. Conversely, if the deuterium remains intact, it will be present in the metabolite, aiding in its identification and structural elucidation. This technique is crucial for understanding the complete metabolic landscape of Ranolazine and for identifying any metabolites that may be disproportionately formed or possess unique pharmacological or toxicological properties.

Quantitative Assessment of Deuterium's Impact on Metabolic Clearance Rates

Studies would typically involve incubating Ranolazine and this compound in in vitro systems (like hepatocytes or microsomes) or, in later stages, measuring their plasma concentrations over time in vivo following administration. The clearance rate is calculated based on these measurements. A significant difference in clearance rates, with this compound showing lower clearance, would quantitatively demonstrate the influence of deuterium substitution on metabolic pathways. For example, if this compound exhibits a 2-fold lower clearance rate than Ranolazine, it indicates a significant KIE. While the provided search results confirm Ranolazine's clearance and the general concept of deuterium affecting pharmacokinetics, specific quantitative data comparing the clearance rates of Ranolazine and this compound were not detailed in the retrieved snippets. Such quantitative assessments are vital for predicting how deuteration might alter a drug's pharmacokinetic profile, such as its half-life and dosing frequency.

Compound List:

Ranolazine

this compound

Preclinical Pharmacological and Biological Research Applications of Ranolazine D5

Application in Preclinical Pharmacokinetic and Pharmacodynamic Modeling

The use of Ranolazine-d5 as an internal standard is indispensable for generating the high-quality data required for pharmacokinetic (PK) and pharmacodynamic (PD) modeling. These models are essential for understanding a drug's behavior in a biological system and for predicting its efficacy and safety profile.

In preclinical ADME studies, this compound is employed to ensure the accurate measurement of Ranolazine (B828) concentrations in various biological samples following administration to animal models. While not typically used as a tracer itself in large-scale ADME profiling, its role as an internal standard is crucial for the quantitative analysis that underpins these studies.

After administration of Ranolazine to preclinical models, samples of blood, plasma, urine, feces, and various tissues are collected over time. By adding a known amount of this compound to each sample before analysis, researchers can correct for any loss of the analyte during sample preparation and analysis, thereby ensuring the accuracy of the measured Ranolazine concentrations.

These studies have revealed that Ranolazine is well-absorbed orally, with an absolute bioavailability ranging from 35% to 50%. nih.gov It is widely distributed in the body, with a volume of distribution at a steady state between 85 and 180 L. nih.gov The primary route of excretion is through urine, accounting for approximately 73% of an administered dose, with less than 5% excreted as the unchanged parent drug. nih.gov This detailed understanding of Ranolazine's ADME profile is made possible through analytical methods reliant on deuterated standards like this compound.

Table 1: Summary of Ranolazine Pharmacokinetic Parameters in Preclinical Models

| Parameter | Value | Species/Model |

| Oral Bioavailability | 30-50% nih.gov | Rat |

| Volume of Distribution (Vd) | 60.77 ± 2.32 L/Kg nih.gov | Non-Diabetic Rat |

| Volume of Distribution (Vd) | 133.70 ± 2.81 L/Kg nih.gov | Diabetic Rat |

| Protein Binding | ~61-64% nih.gov | General (Therapeutic Range) |

| Primary Route of Excretion | Renal (73% of dose) nih.gov | General |

| Unchanged Drug in Urine | <5% nih.gov | General |

Determining the clearance rate and elimination half-life of Ranolazine is fundamental to establishing its dosing regimen. This compound facilitates the precise measurement of Ranolazine's concentration decay over time in preclinical species.

Studies have shown that Ranolazine is extensively metabolized, primarily by the cytochrome P450 (CYP) 3A enzymes and to a lesser extent by CYP2D6. nih.gov This extensive metabolism results in a relatively short elimination half-life of 1.4 to 1.9 hours for the immediate-release formulation. nih.govnih.gov However, for extended-release formulations, the apparent half-life is prolonged to approximately 7 hours due to extended absorption (a phenomenon known as flip-flop kinetics). nih.govnih.gov

The clearance of Ranolazine is dose-dependent, decreasing as the dose increases. For instance, oral plasma clearance in humans decreases from an average of 45 L/h at a 500 mg twice-daily dose to 33 L/h at a 1000 mg twice-daily dose. nih.gov In rat models, the clearance was found to be significantly higher in diabetic rats (21.80 ± 5.00 ng/ml/h) compared to non-diabetic rats (9.91 ± 4.83 ng/ml/hr), highlighting the impact of disease state on drug disposition. nih.gov The accuracy of these clearance and half-life determinations relies heavily on the use of this compound as an internal standard in the analytical methodology.

In Vitro and Ex Vivo Mechanistic Studies of Ranolazine Action with Deuterated Analogs

In mechanistic studies, deuterated analogs can sometimes be used to investigate the kinetic isotope effect, which can provide insights into metabolic pathways. However, the predominant use of this compound remains as an internal standard to quantify Ranolazine in in vitro and ex vivo experimental systems.

Ranolazine's primary anti-anginal effect is attributed to its inhibition of the late inward sodium current (INa,L) in cardiomyocytes. nih.govecrjournal.comcvpharmacology.combjcardio.co.uk This inhibition reduces the intracellular sodium and subsequent calcium overload that occurs during myocardial ischemia, thereby improving diastolic relaxation and reducing cardiac oxygen demand. ecrjournal.comcvpharmacology.comfrontiersin.org

In patch-clamp electrophysiology studies using isolated cardiomyocytes, this compound enables the accurate determination of Ranolazine concentrations in the experimental medium. This allows researchers to construct precise concentration-response curves and determine the potency of Ranolazine. Studies have shown that Ranolazine is a potent inhibitor of the late sodium current, with IC50 values (the concentration causing 50% inhibition) in the low micromolar range, which is consistent with therapeutic plasma concentrations. nih.govnih.gov For example, in one study, the IC50 for tonic block of INa,L was 6.5 µM. nih.gov Ranolazine also inhibits other ion channels, including the rapidly activating delayed-rectifier potassium current (IKr), which contributes to its electrophysiological profile. nih.govnih.govnih.gov

Table 2: Inhibitory Concentrations (IC50) of Ranolazine on Various Cardiac Ion Currents

| Ion Current | IC50 Value (µM) | Experimental System |

| Late Sodium Current (INa,L) | 1.94 (Use-Dependent Block) nih.gov | HEK293 Cells (R1623Q) |

| Late Sodium Current (INa,L) | 6.5 (Tonic Block) nih.gov | Canine Ventricular Myocytes |

| Peak Sodium Current (INa,T) | 294 (Tonic Block) nih.gov | Canine Ventricular Myocytes |

| Rapid Delayed Rectifier K+ Current (IKr / hERG) | 12 nih.gov | General |

| Slow Delayed Rectifier K+ Current (IKs) | 1700 nih.gov | General |

Beyond its effects on ion channels, Ranolazine also influences myocardial energy metabolism. nih.govresearchgate.net It is known to shift the heart's energy substrate preference from fatty acid oxidation toward glucose oxidation. nih.govnih.gov Under ischemic conditions, glucose oxidation is more efficient in terms of oxygen consumption per unit of ATP produced. This metabolic shift is considered a contributing mechanism to its anti-ischemic effects.

In studies using isolated heart preparations or cultured cardiomyocytes, this compound is used to accurately quantify the concentration of Ranolazine to which the tissues are exposed. This allows for a clear correlation between drug concentration and the observed metabolic effects. For example, in isolated rat epitrochlearis muscle, 10 µM of Ranolazine was shown to increase the contribution of glucose oxidation to aerobic ATP production from 12% to 33%, while decreasing the contribution from palmitate (a fatty acid) from 55% to 26%. nih.gov

In Vitro Drug-Drug Interaction Studies (DDI) with this compound as a Probe

In the realm of preclinical drug development, in vitro drug-drug interaction (DDI) studies are crucial for predicting how a new chemical entity might affect the pharmacokinetics of co-administered drugs. The use of a stable isotope-labeled compound, such as this compound, as a "probe substrate" offers significant advantages in these assays, primarily through facilitating sensitive and specific quantification by mass spectrometry. While specific studies employing this compound as a probe are not extensively documented in publicly available literature, its established metabolic pathways make it a relevant candidate for investigating the inhibitory potential of other compounds on cytochrome P450 enzymes and drug transporters.

Ranolazine is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme and to a lesser extent by CYP2D6. nih.govresearchgate.netnih.gov It is also a known substrate of the efflux transporter P-glycoprotein (P-gp). researchgate.net Therefore, this compound can be employed as a probe in in vitro systems, such as human liver microsomes or recombinant enzyme systems, to screen for compounds that may inhibit these pathways.

A typical in vitro DDI study using this compound as a probe would involve incubating the deuterated compound with a biologically relevant system (e.g., human liver microsomes for CYP metabolism or Caco-2 cell monolayers for P-gp transport) in the presence and absence of a test compound. The rate of metabolism of this compound or its transport across the cell monolayer would be measured. A decrease in the rate of metabolism or transport in the presence of the test compound would indicate an inhibitory interaction.

For instance, to assess the inhibitory potential of a new drug candidate on CYP3A4, human liver microsomes would be incubated with this compound and varying concentrations of the test compound. The formation of Ranolazine's major metabolites would be monitored over time. A potent CYP3A4 inhibitor would significantly reduce the metabolic clearance of this compound.

The following tables represent hypothetical data from such in vitro DDI studies, illustrating how this compound could be used as a probe to characterize the inhibitory profile of test compounds against CYP3A4 and P-gp.

Table 1: Hypothetical In Vitro Inhibition of this compound Metabolism in Human Liver Microsomes

This table illustrates the potential inhibitory effect of three different test compounds on the metabolism of this compound, which is primarily mediated by CYP3A4. The IC50 value represents the concentration of the inhibitor required to reduce the rate of this compound metabolism by 50%. A lower IC50 value signifies a more potent inhibitor.

| Test Compound | Primary Target | This compound Concentration (μM) | Inhibitor Concentration (μM) | Remaining this compound (%) | Calculated IC50 (μM) |

|---|---|---|---|---|---|

| Compound X | CYP3A4 | 1 | 0.1 | 85 | 0.8 |

| 1 | 45 | ||||

| 10 | 15 | ||||

| Compound Y | CYP2D6 | 1 | 1 | 95 | >50 |

| 10 | 88 | ||||

| 50 | 75 | ||||

| Compound Z | P-glycoprotein | 1 | 1 | 98 | >50 |

| 10 | 92 | ||||

| 50 | 85 |

Table 2: Hypothetical In Vitro P-glycoprotein (P-gp) Inhibition Assay Using this compound in Caco-2 Cells

This table demonstrates the use of this compound as a probe substrate to assess the P-gp inhibitory activity of test compounds in a Caco-2 cell monolayer model. The efflux ratio is calculated as the ratio of basal-to-apical permeability to apical-to-basal permeability. A significant reduction in the efflux ratio in the presence of an inhibitor suggests P-gp inhibition.

| Test Condition | Apical to Basal Permeability (Papp, A-B) (10^-6 cm/s) | Basal to Apical Permeability (Papp, B-A) (10^-6 cm/s) | Efflux Ratio (B-A / A-B) |

|---|---|---|---|

| This compound (10 μM) | 1.5 | 15.0 | 10.0 |

| This compound (10 μM) + Verapamil (100 μM) (Positive Control) | 8.5 | 9.0 | 1.1 |

| This compound (10 μM) + Compound A (20 μM) | 2.0 | 5.0 | 2.5 |

| This compound (10 μM) + Compound B (20 μM) | 7.8 | 8.2 | 1.05 |

By utilizing this compound as a probe substrate in these types of in vitro assays, researchers can efficiently screen new drug candidates for their potential to cause clinically significant drug-drug interactions through the inhibition of major metabolic and transport pathways.

Advanced Research Perspectives and Future Trajectories for Deuterated Ranolazine

Integration of Ranolazine-d5 in Quantitative Proteomics and Metabolomics Research

This compound serves as a critical tool in quantitative proteomics and metabolomics, primarily functioning as an internal standard in mass spectrometry-based analyses caymanchem.comresearchgate.net. The stable isotope labeling of this compound allows for precise quantification of the parent drug or related metabolites in complex biological matrices such as plasma caymanchem.comnih.gov. This is achieved by adding a known amount of this compound to a biological sample before extraction and analysis. During mass spectrometry, the deuterated standard and the endogenous analyte are detected separately due to their mass difference, enabling accurate normalization for variations in sample preparation, ionization efficiency, and instrument response amazonaws.com.

Application in Differential Metabolite Profiling and Biomarker Discovery

In differential metabolite profiling and biomarker discovery, this compound plays a crucial role in ensuring the accuracy and reliability of quantitative data simsonpharma.comnih.gov. By accurately quantifying metabolites associated with a particular disease state or treatment response, researchers can identify potential biomarkers. For instance, in studies investigating the metabolic pathways influenced by Ranolazine (B828) or its effects on cellular processes, this compound would be used to precisely measure the levels of specific metabolites. This precision is essential for distinguishing true biological variations from analytical noise, thereby enhancing the confidence in identifying differential metabolite profiles that can serve as diagnostic or prognostic indicators simsonpharma.comnih.gov. The ability to accurately quantify these metabolites is fundamental to discovering new biomarkers for various physiological and pathological conditions.

Exploration of Novel Deuteration Strategies in Analog Design

The principles behind deuteration extend beyond its use as an analytical standard to the design of novel drug analogs. Deuteration can strategically alter a drug molecule's metabolic stability and pharmacokinetic profile by leveraging the deuterium (B1214612) kinetic isotope effect (DKIE) tandfonline.combioscientia.demusechem.com. The C-D bond is generally stronger and more resistant to metabolic cleavage by enzymes like cytochrome P450 (CYP) than the C-H bond tandfonline.combioscientia.de. By incorporating deuterium atoms at metabolically labile sites on a drug molecule, researchers can potentially slow down its degradation, prolong its half-life, and reduce the formation of unwanted metabolites bioscientia.demusechem.commedchemexpress.comresearchgate.net.

While specific research on novel Ranolazine analogs using advanced deuteration strategies is ongoing, the general approach involves identifying key metabolic hotspots in the Ranolazine structure and precisely introducing deuterium at these positions. This could lead to analogs with improved therapeutic indices, such as reduced inter-individual variability in drug exposure or a more favorable safety profile by minimizing the generation of reactive metabolites bioscientia.demusechem.commedchemexpress.comresearchgate.net. The development of such analogs represents a significant avenue for optimizing existing drug classes and creating next-generation therapeutics.

Addressing Research Gaps and Emerging Opportunities in Deuterated Drug Development

The field of deuterated drug development is rapidly evolving, presenting both challenges and significant opportunities. A key research gap lies in the predictability of deuteration's effects; while the DKIE is a known phenomenon, its precise impact on metabolism and pharmacokinetics can vary significantly depending on the specific molecule, the site of deuteration, and the enzymes involved tandfonline.commusechem.com. This necessitates case-by-case experimental validation.

Emerging opportunities include the development of more efficient and selective deuteration methodologies, such as late-stage functionalization and photocatalytic deuterium addition, which allow for the introduction of deuterium into complex molecules under milder conditions researchgate.netrsc.orgassumption.eduansto.gov.au. Furthermore, the growing understanding of how deuteration can influence stereochemistry and potentially enable "chiral switching" opens new avenues for developing enantiomerically pure drugs with enhanced therapeutic profiles tandfonline.com.

The integration of deuterated compounds like this compound into quantitative analytical workflows, coupled with the ongoing innovation in synthetic strategies for deuterated analogs, highlights a promising future for this technology in pharmaceutical research and development. As more deuterated drugs gain regulatory approval and enter the market, the demand for sophisticated deuteration techniques and analytical standards will continue to grow, driving further research into optimizing drug efficacy, safety, and patient outcomes.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Ranolazine-d5 to ensure isotopic purity and structural integrity?

- Methodological Answer : Synthesis of this compound typically involves deuterium labeling at specific positions (e.g., methyl or ethyl groups) using hydrogen-deuterium exchange reactions under controlled conditions. Characterization should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic incorporation (>99% purity) and structural fidelity. Quantitative analysis of deuterium content can be validated via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reference standards. Researchers should follow protocols from journals like Analytical Chemistry or Journal of Labelled Compounds and Radiopharmaceuticals for reproducibility .

Q. How do the pharmacological properties of this compound differ from non-deuterated Ranolazine in preclinical models?

- Methodological Answer : Comparative studies should use in vitro assays (e.g., patch-clamp electrophysiology) to evaluate ion channel effects (e.g., late sodium current inhibition) and in vivo pharmacokinetic (PK) profiling in rodent models. Deuterium substitution may alter metabolic stability via the kinetic isotope effect, requiring LC-MS/MS to measure plasma half-life and metabolite profiles. Dose-response studies in ischemia-reperfusion models can assess antianginal efficacy differences. Reference protocols from Circulation Research or Journal of Cardiovascular Pharmacology for standardized methodologies .

Advanced Research Questions

Q. What isotopic effects does deuterium labeling introduce in this compound’s metabolism, and how can these be systematically analyzed in human-derived hepatocyte models?

- Methodological Answer : Use cryopreserved human hepatocytes to compare metabolic pathways of this compound and its non-deuterated counterpart. Employ ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution orbitrap MS to identify deuterium-retaining metabolites. Isotope ratio monitoring can quantify metabolic shifts, while enzyme kinetic assays (e.g., CYP3A4/2D6 inhibition studies) assess isotopic impact on enzyme binding. Cross-species hepatocyte models (rat, dog, human) are recommended to evaluate translational relevance. Cite Drug Metabolism and Disposition for metabolic study frameworks .

Q. How can researchers resolve contradictions in reported efficacy data for this compound in arrhythmia models, particularly regarding transmural dispersion of repolarization (TDR)?

- Methodological Answer : Discrepancies may arise from variations in experimental models (e.g., canine wedge preparations vs. transgenic murine models). Implement blinded, multi-center studies using standardized electrophysiological protocols (e.g., monophasic action potential recordings). Apply meta-analysis tools (e.g., RevMan) to aggregate data from Circulation or Heart Rhythm studies, with subgroup analyses for species, dosing, and ischemia conditions. Sensitivity analyses should control for confounding variables like potassium concentrations .

Q. What advanced techniques are critical for elucidating this compound’s mechanism of action in late sodium current inhibition at the molecular level?

- Methodological Answer : Single-particle cryo-electron microscopy (cryo-EM) can resolve structural interactions between this compound and cardiac sodium channels (Nav1.5). Fluorescence-based binding assays (e.g., FRET) with site-directed mutagenesis can identify deuterium-sensitive binding pockets. Molecular dynamics simulations (AMBER or GROMACS) may predict isotopic effects on drug-channel binding kinetics. Reference methodologies from Nature Structural & Molecular Biology for structural studies .

Q. How can researchers ensure reproducibility of this compound’s anti-ischemic effects across different in vivo models while accounting for interspecies variability?

- Methodological Answer : Standardize ischemia protocols (e.g., coronary artery ligation duration, reperfusion intervals) and validate endpoints (e.g., infarct size via triphenyltetrazolium chloride staining). Use telemetry in conscious animals to minimize anesthesia-induced variability. Cross-validate findings in at least two species (e.g., rat and pig) and report data following ARRIVE guidelines. Collaborative studies, as seen in Journal of Molecular and Cellular Cardiology, enhance reproducibility .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies with small sample sizes?

- Methodological Answer : Bayesian hierarchical models can improve power in small-N studies by borrowing strength across subgroups. Non-parametric tests (e.g., Friedman’s ANOVA) are robust for non-normal distributions. Use bootstrap resampling to estimate confidence intervals for effect sizes. Reference Biostatistics or PLOS ONE for case studies on low-sample pharmacodynamic analyses .

Q. How should researchers address potential batch-to-batch variability in deuterated this compound synthesis during long-term studies?

- Methodological Answer : Implement quality control (QC) protocols with each synthesis batch, including NMR, HRMS, and chiral HPLC to verify consistency. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation profiles. Use ANOVA to compare batch efficacy in pilot studies, adjusting for batch effects in final analyses. Guidelines from Pharmaceutical Research provide QC frameworks .

Ethical and Reporting Standards

- Data Transparency : Raw electrophysiological datasets should be deposited in repositories like Figshare or Zenodo, adhering to FAIR principles.

- Conflict of Interest : Disclose all funding sources (e.g., academic grants vs. industry partnerships) in compliance with ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.